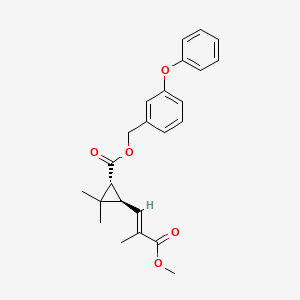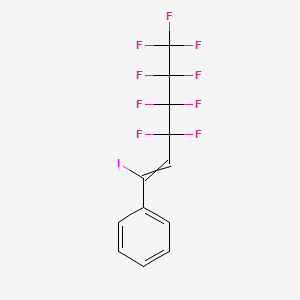
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is a fluorinated organic compound that features a benzene ring attached to a highly fluorinated alkene chain with an iodine atom. This compound is of interest due to its unique chemical properties, which arise from the presence of multiple fluorine atoms and an iodine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of a fluorinated alkene precursor.
Fluorination: The precursor undergoes fluorination using reagents such as elemental fluorine or fluorinating agents like sulfur tetrafluoride.
Iodination: The fluorinated alkene is then subjected to iodination using iodine or iodine monochloride under controlled conditions to introduce the iodine atom.
Coupling with Benzene: The iodinated fluorinated alkene is coupled with benzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Large-scale fluorination of the alkene precursor using industrial fluorinating agents.
Continuous Iodination: Continuous iodination process to ensure consistent introduction of the iodine atom.
Automated Coupling: Automated palladium-catalyzed coupling with benzene to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine atom, forming iodinated derivatives.
Reduction: Reduction reactions can target the double bond in the alkene chain, leading to the formation of saturated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Major Products:
Oxidation Products: Iodinated alcohols or ketones.
Reduction Products: Saturated fluorinated hydrocarbons.
Substitution Products: Compounds with functional groups replacing the iodine atom.
Applications De Recherche Scientifique
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a tracer due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding and other interactions. These properties make it a valuable tool in medicinal chemistry and materials science.
Comparaison Avec Des Composés Similaires
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexane): Similar structure but lacks the double bond in the alkene chain.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-bromohex-1-en-1-yl)benzene: Similar structure with bromine instead of iodine.
(3,3,4,4,5,5,6,6,6-Nonafluoro-1-chlorohex-1-en-1-yl)benzene: Similar structure with chlorine instead of iodine.
Uniqueness: (3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohex-1-en-1-yl)benzene is unique due to the presence of both multiple fluorine atoms and an iodine atom, which impart distinct chemical properties such as high reactivity and stability. The combination of these elements makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
109574-90-5 |
|---|---|
Formule moléculaire |
C12H6F9I |
Poids moléculaire |
448.07 g/mol |
Nom IUPAC |
(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohex-1-enyl)benzene |
InChI |
InChI=1S/C12H6F9I/c13-9(14,6-8(22)7-4-2-1-3-5-7)10(15,16)11(17,18)12(19,20)21/h1-6H |
Clé InChI |
VRVUWOCHHTUQTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



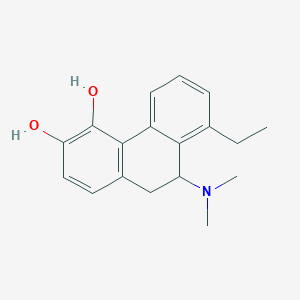
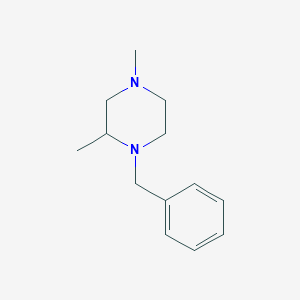
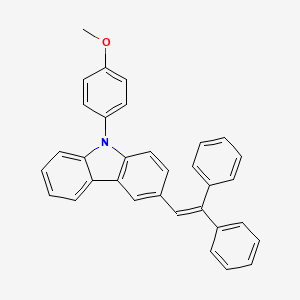



![2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile](/img/structure/B14321097.png)
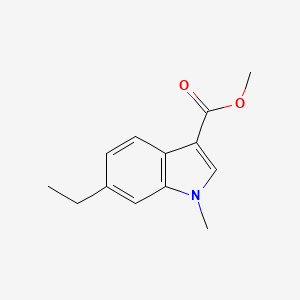
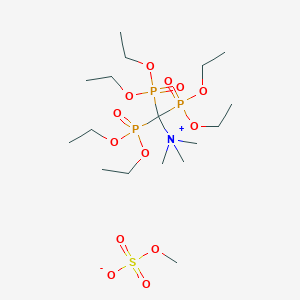
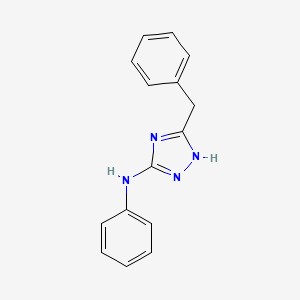
![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)
